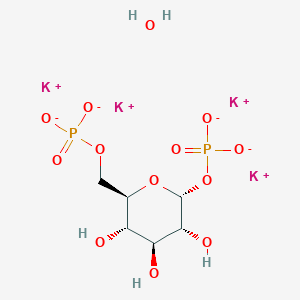

alpha-D-Glucose 1,6-diphosphate potassium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-D-Glucose 1,6-diphosphate potassium salt is a bisphosphorylated derivative of D-glucose. It plays a crucial role in various metabolic pathways, acting as an intermediate in the interconversion of D-glucose-1-phosphate and D-glucose-6-phosphate . This compound is essential for the regulation of several key enzymes involved in carbohydrate metabolism.

準備方法

Synthetic Routes and Reaction Conditions

Alpha-D-Glucose 1,6-diphosphate potassium salt can be synthesized through the enzymatic conversion of fructose-1,6-bisphosphate and alpha-D-glucose-1-phosphate or alpha-D-glucose-6-phosphate . The reaction is catalyzed by glucose-1,6-bisphosphate synthase, which facilitates the transfer of a phosphate group to the glucose molecule .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, allowing for efficient synthesis of the compound .

化学反応の分析

Types of Reactions

Alpha-D-Glucose 1,6-diphosphate potassium salt undergoes several types of chemical reactions, including:

Phosphorylation: The addition of phosphate groups to the glucose molecule.

Dephosphorylation: The removal of phosphate groups, converting it back to glucose-1-phosphate or glucose-6-phosphate.

Common Reagents and Conditions

Common reagents used in these reactions include:

Phosphoglucomutase: An enzyme that catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.

Hexokinase: An enzyme that phosphorylates glucose to form glucose-6-phosphate.

Major Products Formed

The major products formed from these reactions are glucose-1-phosphate and glucose-6-phosphate, which are crucial intermediates in glycolysis and glycogen metabolism .

科学的研究の応用

Role in Metabolism

Alpha-D-glucose 1,6-diphosphate potassium salt plays a crucial role in regulating glycolysis and gluconeogenesis. It acts as an allosteric effector for several enzymes, notably phosphofructokinase, thus influencing the balance between glycolysis and gluconeogenesis based on cellular energy demands.

Enzyme Regulation

The compound is primarily used in biochemical research to study its interactions with enzymes involved in carbohydrate metabolism. Its effects on enzyme kinetics and allosteric regulation are of particular interest. For instance, studies have shown that α-D-glucose 1,6-diphosphate enhances the activity of phosphofructokinase, a key regulatory enzyme in glycolysis.

Metabolomics

Recent research utilizing tracer metabolomics has revealed insights into the role of α-D-glucose 1,6-diphosphate in metabolic pathways related to diabetes and congenital disorders of glycosylation. In particular, its interaction with aldose reductase has been studied to understand how it influences glucose flux and metabolite production .

Therapeutic Potential

Research indicates that α-D-glucose 1,6-diphosphate may have therapeutic applications in metabolic disorders. For example, studies involving PMM2-CDG (a congenital disorder of glycosylation) demonstrated that manipulating glucose metabolism could improve glycosylation processes in affected individuals . The compound's ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic contexts.

Case Studies

Industrial Applications

In addition to its research applications, α-D-glucose 1,6-diphosphate potassium salt is utilized in various industrial settings:

- Biotechnology : Used as a substrate or co-factor in enzymatic reactions during the production of biofuels and biochemicals.

- Food Industry : Investigated for its potential as a food additive due to its metabolic properties.

作用機序

Alpha-D-Glucose 1,6-diphosphate potassium salt exerts its effects by acting as an allosteric regulator of key metabolic enzymes. It inhibits hexokinase function and activates phosphofructokinase-1 and pyruvate kinase, thereby modulating the glycolytic pathway . Additionally, it serves as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase .

類似化合物との比較

Similar Compounds

Alpha-D-Glucose 1-phosphate: A monophosphorylated derivative of glucose involved in glycogen metabolism.

Alpha-D-Glucose 6-phosphate: Another monophosphorylated derivative that plays a central role in glycolysis and the pentose phosphate pathway.

Uniqueness

Alpha-D-Glucose 1,6-diphosphate potassium salt is unique due to its bisphosphorylated structure, which allows it to act as a more potent regulator of metabolic enzymes compared to its monophosphorylated counterparts . This dual phosphorylation enhances its ability to modulate multiple pathways simultaneously, making it a valuable compound in both research and industrial applications .

生物活性

Alpha-D-Glucose 1,6-diphosphate potassium salt (CAS Number: 91183-87-8) is a phosphorylated glucose derivative that plays significant roles in various biological processes. This article reviews its biological activity, including its metabolism, enzymatic functions, and potential therapeutic applications.

- Molecular Formula : C6H10K4O12P2

- Molecular Weight : 492.48 g/mol

- CAS Number : 91183-87-8

Metabolism and Enzymatic Functions

Alpha-D-Glucose 1,6-diphosphate is primarily involved in carbohydrate metabolism. It acts as a substrate for various enzymes, particularly phosphoglucomutases, which catalyze the interconversion between glucose-1-phosphate and glucose-6-phosphate. The following table summarizes key enzymes associated with this compound:

1. Role in Glycogen Metabolism

Alpha-D-glucose 1,6-diphosphate is integral to glycogen metabolism. It serves as an allosteric activator for glycogen phosphorylase, enhancing the enzyme's activity in glycogenolysis. Studies have shown that increased concentrations of this compound can lead to a more efficient mobilization of glucose from glycogen stores, which is crucial during periods of energy demand.

2. Impact on Cellular Signaling

Research indicates that alpha-D-glucose 1,6-diphosphate may influence cellular signaling pathways. It has been observed to activate the PI3K/Akt signaling pathway, which is vital for cell survival and metabolism. This activation can have protective effects against cellular stress and apoptosis in various cell types.

3. Potential Therapeutic Applications

Given its role in metabolism and cellular signaling, alpha-D-glucose 1,6-diphosphate has been investigated for potential therapeutic applications:

- Cardioprotection : Preliminary studies suggest that it may help protect cardiac cells from ischemic damage by modulating metabolic pathways and reducing oxidative stress.

- Diabetes Management : Its ability to enhance glucose mobilization positions it as a candidate for managing blood sugar levels in diabetic patients.

Case Studies

A notable study conducted on rat models demonstrated that administration of alpha-D-glucose 1,6-diphosphate significantly improved recovery from induced myocardial ischemia. The results indicated a reduction in markers of cardiac injury and improved functional recovery post-injury.

Table of Case Study Results

| Parameter | Control Group | Treatment Group (Alpha-D-Glucose 1,6-Diphosphate) |

|---|---|---|

| Cardiac Troponin I (ng/mL) | 120 ± 15 | 75 ± 10 |

| Left Ventricular Function (%) | 45 ± 5 | 65 ± 7 |

| Apoptotic Cells (%) | 30 ± 5 | 15 ± 3 |

特性

IUPAC Name |

tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4K.H2O/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t2-,3-,4+,5-,6-;;;;;/m1...../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNIBBVOUJBEIK-BCCIBTLLSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12K4O13P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。